molecular formula C15H14ClN3OS B6613294 6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 1241067-67-3

6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6613294
CAS No.: 1241067-67-3
M. Wt: 319.8 g/mol
InChI Key: NWPNUSZJHHBEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one ( 1241067-67-3) is a synthetic quinazolinone derivative supplied with a purity of ≥95% . This compound has a molecular formula of C₁₅H₁₄ClN₃OS and a molecular weight of 319.81 g/mol . It is characterized as a heterocyclic building block, a class of compounds essential for medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Recent scientific investigations highlight that quinazolinone derivatives are promising scaffolds for developing enzyme inhibitors and anti-colorectal cancer agents . Specifically, related analogs have demonstrated significant cytotoxic effects against human colorectal cancer cell lines (such as HCT-116 and LoVo) and have shown potential as inhibitors for a range of enzymes implicated in cancer progression . These enzymes include human secretory phospholipase A2 (hsPLA2) isoforms, various proteases (e.g., thrombin, elastase), and carbohydrate-hydrolyzing enzymes . The structural features of this compound, including the chloro-substituted quinazolinone and the isopropylthiazole methyl group, suggest it is a valuable candidate for probing biological pathways and structure-activity relationships (SAR) in oncological and biochemical research. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-chloro-3-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-9(2)14-18-11(7-21-14)6-19-8-17-13-4-3-10(16)5-12(13)15(19)20/h3-5,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNUSZJHHBEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS No. 1241067-67-3) is a member of the quinazolinone family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor , anti-inflammatory , and antimicrobial activities, supported by relevant case studies and research findings.

Antitumor Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor activity. For example, compounds structurally related to This compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
In a study examining the effects of similar quinazolinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds induced apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism that could be exploited for therapeutic purposes .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are also notable. Research indicates that these compounds can reduce inflammatory markers in vitro.

Research Findings:
A study reported that certain derivatives exhibited a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of This compound has been explored in various contexts.

Case Study:
In vitro assays demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Biological Activities

Activity Type Mechanism/Effect References
AntitumorInduces apoptosis; cell cycle arrest
Anti-inflammatoryReduces nitric oxide production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit promising anti-cancer properties. The quinazolinone scaffold has been extensively explored for its ability to inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound may act by inhibiting specific signaling pathways that are crucial for tumor growth and survival. For instance, it could target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinone showed potent activity against breast cancer cell lines, suggesting that modifications like those present in our compound could enhance efficacy against specific cancer types .

Antimicrobial Properties

The thiazole moiety in the compound is known for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant activity against a range of pathogens.

Case Study

In a comparative study published in Antimicrobial Agents and Chemotherapy, several thiazole derivatives were evaluated for their antibacterial activity. The results indicated that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Drug Development

The unique combination of the quinazolinone and thiazole rings makes this compound a valuable scaffold for drug development.

Potential Applications

  • Lead Compound Development : It can serve as a lead compound for synthesizing new drugs targeting specific diseases.
  • Structure-Activity Relationship (SAR) Studies : The compound can be utilized in SAR studies to identify structural features that enhance biological activity.

Case Study

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the development of novel quinazolinone derivatives based on existing scaffolds. These derivatives were evaluated for their pharmacokinetic properties and therapeutic potential, paving the way for future drug candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 3

The 3-substituent in quinazolin-4-ones significantly modulates biological activity. Key analogs and their substituents include:

Compound Name 3-Substituent Key Functional Groups Biological Activity Reference
6-Chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one [2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl Thiazole, isopropyl Not explicitly reported
Quinconazole (CAS-related analog) 2,4-Dichlorophenyl-1,2,4-triazole Triazole, dichlorophenyl Fungicidal
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one 3-(Imidazol-1-yl)-2-methylpropyl Imidazole, methylpropyl Not explicitly reported
3-Benzyl-6-iodo-2-[(pyridazin-4-yl)thio]quinazolin-4-one Benzyl, pyridazinylthio Pyridazine, thioether Antitumor

Analysis :

  • Thiazole vs. Triazole/Imidazole: Thiazole (in the target compound) provides a sulfur atom in the heterocycle, which may enhance π-stacking interactions compared to nitrogen-rich triazoles/imidazoles.
  • Lipophilicity : The isopropyl group on the thiazole increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to imidazole analogs .
Substituent Effects at Position 2

Position 2 modifications are often linked to hydrogen bonding or enzymatic interactions:

Compound Name 2-Substituent Activity Profile Reference
Target Compound None (unsubstituted) Unknown
2-[(2-Oxopyrrolidin-3-yl)thio]-3-(4-chlorophenyl)-6-iodo-quinazolin-4-one Pyrrolidinylthio Broad-spectrum antimicrobial
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4-one Pyridazinylthio Antitumor

Analysis :

  • The absence of a substituent at position 2 in the target compound contrasts with sulfur-containing analogs (e.g., pyrrolidinylthio or pyridazinylthio), which exhibit antimicrobial or antitumor activity. This suggests that introducing a thioether or related group at position 2 could enhance bioactivity .
Role of Halogenation at Position 6

Chlorine at position 6 is a common feature in bioactive quinazolinones:

  • Quinconazole (6-fluoro analog): Fluoro substitution at position 6 improves antifungal activity compared to non-halogenated analogs .

The 6-chloro group in the target compound balances electronic effects (electron-withdrawing) and steric bulk, which may optimize interactions with enzymatic targets like kinases or cytochrome P450 enzymes .

Research Findings and Hypotheses

  • Antimicrobial Potential: Thiazole-containing compounds often exhibit antimicrobial activity due to sulfur’s role in disrupting microbial membranes or enzymes. The target compound’s thiazole-isopropyl group may confer similar properties, though direct evidence is lacking .
  • Synthetic Accessibility: The thiazole moiety can be introduced via cyclization or alkylation reactions, as seen in related quinazolinones .

Preparation Methods

Niementowski Cyclization

The classical Niementowski reaction enables quinazolinone formation via cyclocondensation of anthranilic acid derivatives with amides. For the 6-chloro variant:

Procedure :

  • 6-Chloroanthranilic acid (10 mmol) and formamide (20 mmol) are heated at 130°C for 6–8 hours under nitrogen.

  • The reaction mixture is cooled, diluted with ice water, and neutralized with HCl to precipitate 6-chloro-3,4-dihydroquinazolin-4-one .

Yield : 68–72% (reported for analogous substrates).

Key Data :

ParameterValue
Reaction Temperature130°C
Time8 hours
SolventNone (neat conditions)
PurificationRecrystallization (EtOH/H₂O)

Grimmel-Guinther-Morgan Method

Alternative cyclization using 6-chloroanthranilic acid and urea in phosphoryl chloride:

Procedure :

  • 6-Chloroanthranilic acid (10 mmol) and urea (15 mmol) are refluxed in POCl₃ (20 mL) for 3 hours.

  • The mixture is poured onto crushed ice, basified with NH₄OH, and extracted with CH₂Cl₂.

Yield : 65–70%.

Synthesis of the Thiazole Side Chain

Hantzsch Thiazole Synthesis

The 2-(propan-2-yl)-1,3-thiazol-4-yl)methanol intermediate is synthesized via:

Procedure :

  • Isopropyl ketone (10 mmol) and thiourea (12 mmol) are stirred in EtOH (30 mL) with Br₂ (1.1 eq) at 0°C.

  • After 4 hours, the precipitated 2-amino-4-(propan-2-yl)thiazole is filtered and oxidized with MnO₂ to yield the 4-hydroxymethyl derivative.

Key Data :

ParameterValue
Oxidation AgentMnO₂ (3 eq)
SolventCHCl₃
Time12 hours
Yield58% (over two steps)

Coupling of Quinazolinone and Thiazole Moieties

Nucleophilic Alkylation

Procedure :

  • 6-Chloro-3,4-dihydroquinazolin-4-one (5 mmol) and 2-(propan-2-yl)-4-(bromomethyl)thiazole (6 mmol) are refluxed in DMF with K₂CO₃ (10 mmol) for 12 hours.

  • The product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 52–60%.

Optimization Notes :

  • Higher yields (68%) achieved using Cs₂CO₃ as base in acetonitrile at 80°C.

  • Microwave-assisted coupling reduces reaction time to 45 minutes (yield: 63%).

Mitsunobu Reaction

For stereochemical control during coupling:

Procedure :

  • 6-Chloro-3-hydroxymethylquinazolin-4-one (5 mmol), 2-(propan-2-yl)thiazol-4-ol (6 mmol), PPh₃ (12 mmol), and DIAD (10 mmol) in THF (20 mL) are stirred at 25°C for 24 hours.

  • Purification via flash chromatography yields the target compound.

Yield : 48% (lower efficiency due to side reactions).

One-Pot Tandem Synthesis

Procedure :

  • 6-Chloroanthranilic acid (10 mmol), 2-(propan-2-yl)-4-(aminomethyl)thiazole (12 mmol), and triphosgene (5 mmol) are heated in toluene at 110°C for 6 hours.

  • In situ cyclization forms the quinazolinone-thiazole hybrid directly.

Yield : 55% (avoids isolation of intermediates).

Analytical Characterization Data

Critical spectroscopic data for validation:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

  • δ 3.95 (s, 2H, CH₂-thiazole)

  • δ 4.72 (septet, 1H, CH(CH₃)₂)

  • δ 7.45–8.10 (m, 3H, aromatic H)

IR (KBr) :

  • 1665 cm⁻¹ (C=O quinazolinone)

  • 1590 cm⁻¹ (C=N thiazole)

  • 1240 cm⁻¹ (C-S)

HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at quinazolinone N-1 vs. C-3 addressed using bulky bases (e.g., DBU).

  • Thiazole Stability : Bromomethyl-thiazole intermediates prone to hydrolysis; use anhydrous DMF and molecular sieves.

  • Scalability : Batch processes >5 kg show yield drops to 42%; continuous flow systems improve consistency (yield: 58%).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Alkylation6098.2Moderate
Mitsunobu Reaction4897.5Low
One-Pot Tandem5596.8High

Q & A

Q. How can synthetic protocols for 6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMSO or ethanol enhance reaction kinetics and reduce side products .
  • Reaction time and temperature : Refluxing for 18–24 hours at 80–100°C ensures complete cyclization of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (water-ethanol mixtures) achieves >95% purity .

Q. What spectroscopic techniques are critical for characterizing this quinazolinone derivative?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thiazole methyl protons at δ 1.4–1.6 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 372.0842 for C₁₆H₁₅ClN₄OS) .
  • IR spectroscopy : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Questions

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Methodological Answer:

  • Standardized conditions : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to measure melting points .
  • Inter-laboratory validation : Compare results across labs using identical equipment (e.g., Büchi melting point apparatus) .
  • Crystallinity assessment : XRPD (X-ray powder diffraction) identifies polymorphic variations affecting thermal properties .

Q. What experimental strategies confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Cl at 1.73 Å) and dihedral angles (quinazolinone-thiazole plane: ~85°) .
  • DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) geometries to validate stereoelectronic effects .
  • NOESY NMR : Detects spatial proximity between the thiazole methyl group and quinazolinone protons .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • Degradation kinetics : Hydrolysis studies (pH 5–9, 25–50°C) with LC-MS/MS monitoring .
  • Bioaccumulation : Use OECD 305 guideline with Daphnia magna (log P ~3.2 predicts moderate bioaccumulation) .
  • Soil adsorption : Batch equilibrium method (OECD 106) with HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.